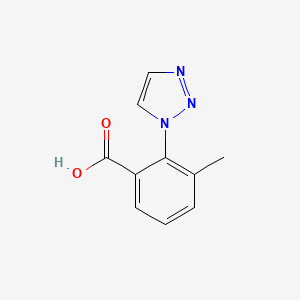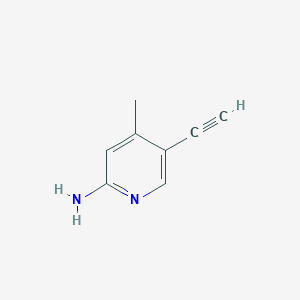
5-ethynyl-4-methylpyridin-2-amine
描述
5-ethynyl-4-methylpyridin-2-amine is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, an ethynyl group at the 5-position, and a methyl group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-pyridinamine with an appropriate ethynylating agent under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the ethynyl group. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
5-ethynyl-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated pyridines.
科学研究应用
5-ethynyl-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 5-ethynyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2-Pyridinamine, 5-methyl-: Similar structure but lacks the ethynyl group.
2-Pyridinamine, 4-methyl-: Similar structure but lacks the ethynyl group and has the methyl group at a different position.
2-Pyridinamine: Basic structure without the ethynyl and methyl groups.
Uniqueness
5-ethynyl-4-methylpyridin-2-amine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. The ethynyl group enhances its reactivity and potential for covalent modification of target molecules, while the methyl group influences its steric and electronic properties.
属性
CAS 编号 |
179555-05-6 |
|---|---|
分子式 |
C8H8N2 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
5-ethynyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3,(H2,9,10) |
InChI 键 |
CMJOZKYNXSVRGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C#C)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

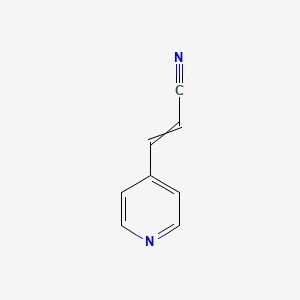
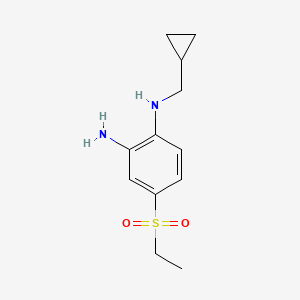
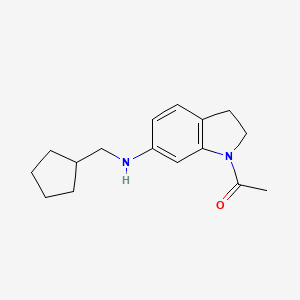
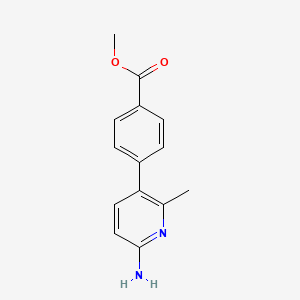
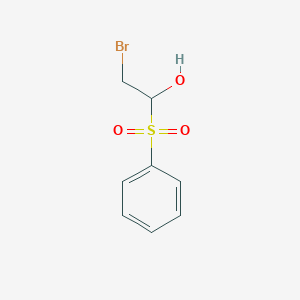

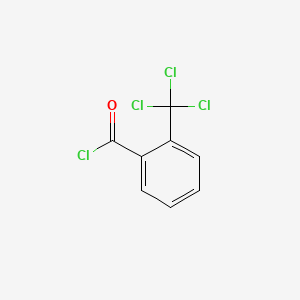
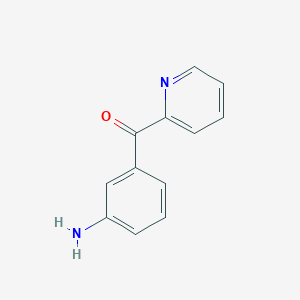
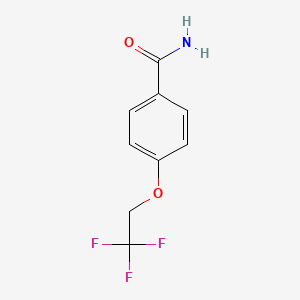
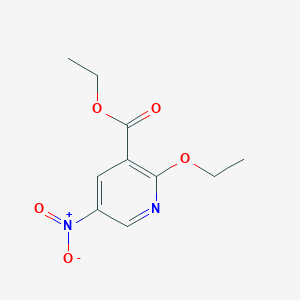
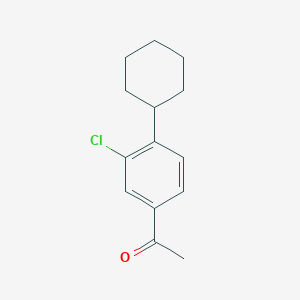
![2-ethoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B8696003.png)
